REACTION_CXSMILES
|
[N+]([O-])(O)=O.[C:5]12([OH:15])[CH2:14][CH:9]3[CH2:10][CH:11]([CH2:13][CH:7]([CH2:8]3)[CH2:6]1)[CH2:12]2.C12([C:26]([OH:28])=[O:27])CC3CC(CC(C3)C1)C2>>[OH:15][C:5]12[CH2:12][CH:11]3[CH2:10][CH:9]([CH2:8][C:7]([C:26]([OH:28])=[O:27])([CH2:13]3)[CH2:6]1)[CH2:14]2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C12(CC3CC(CC(C1)C3)C2)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C12(CC3CC(CC(C1)C3)C2)C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C12(CC3CC(CC(C1)C3)C2)C(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was set to 80° C
|
Type
|
CUSTOM
|
Details
|
In the first carboxylation reaction step
|
Type
|
CUSTOM
|
Details
|
was generated in a reaction yield of 97%
|
Type
|
CUSTOM
|
Details
|
In the second oxidation reaction step
|
Name
|
|
Type
|
product
|
Smiles
|
OC12CC3(CC(CC(C1)C3)C2)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.8 g | |
YIELD: PERCENTYIELD | 25.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |